2-Benzylamino-propan-1-ol

Description

The exact mass of the compound this compound is 165.115364102 g/mol and the complexity rating of the compound is 110. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['75641', '60402']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

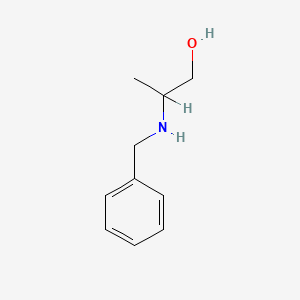

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXWCRXOPLGFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880758 | |

| Record name | 1-propanol, dl-2-benzylamino-, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-81-4, 3217-09-2 | |

| Record name | 1-Propanol, dl-2-benzylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC75641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC60402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-propanol, dl-2-benzylamino-, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Benzylamino-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(benzylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of (S)-2-(benzylamino)propan-1-ol

An In-depth Technical Guide to the Synthesis of (S)-2-(benzylamino)propan-1-ol

(S)-2-(benzylamino)propan-1-ol, also known as N-benzyl-L-alaninol, is a chiral amino alcohol of significant interest in synthetic organic and medicinal chemistry. Its structure incorporates a stereogenic center, a secondary amine, and a primary alcohol, making it a versatile chiral building block and ligand.[1][2] The defined stereochemistry at the C2 position, derived from the natural amino acid L-alanine, allows for its application in asymmetric synthesis, where it can serve as a chiral auxiliary or a precursor to more complex chiral molecules.[3] Its derivatives are explored as ligands in catalytic reactions and as key intermediates in the synthesis of pharmaceutical agents, including kinase inhibitors and anticancer compounds.[2]

This guide provides a comprehensive overview of the predominant synthetic route to (S)-2-(benzylamino)propan-1-ol, focusing on the principles of reductive amination. It is designed for researchers and professionals in drug development, offering not just a procedural outline but also the mechanistic rationale behind the chosen methodology.

Strategic Approach: Retrosynthesis and Pathway Selection

The most logical and widely adopted strategy for synthesizing (S)-2-(benzylamino)propan-1-ol hinges on a reductive amination pathway. This approach is advantageous because it leverages the readily available and enantiomerically pure starting material, (S)-2-aminopropan-1-ol (L-alaninol).

Caption: Retrosynthetic analysis of (S)-2-(benzylamino)propan-1-ol.

The synthesis can be dissected into two primary stages:

-

Preparation of the Chiral Precursor: The synthesis of (S)-alaninol from L-alanine.

-

Reductive Amination: The coupling of (S)-alaninol with benzaldehyde to form the target molecule.

Part 1: Synthesis of the Chiral Precursor, (S)-Alaninol

The stereocenter of the target molecule is sourced from L-alanine, an inexpensive and enantiomerically pure natural amino acid. The synthesis of (S)-alaninol involves the reduction of the carboxylic acid moiety of L-alanine or its ester derivatives.[4]

Causality of Reagent Selection

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can directly reduce the carboxylic acid of L-alanine, a more common and safer laboratory-scale approach involves the reduction of an L-alanine ester (e.g., ethyl or methyl ester) with sodium borohydride (NaBH₄).[4][5] Using an ester intermediate enhances solubility in common organic solvents and allows for the use of the milder NaBH₄, which is less pyrophoric and easier to handle than LiAlH₄.[6][7] The reduction is typically performed on the hydrochloride salt of the amino ester.[8][9]

Protocol 1: Synthesis of (S)-Alaninol from L-Alanine Ethyl Ester Hydrochloride

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add sodium borohydride (NaBH₄) and a suitable solvent system, such as a mixture of ethanol and water.[4][5] Cool the flask in an ice bath to 0-5 °C.

-

Reactant Addition: Dissolve L-alanine ethyl ester hydrochloride in ethanol/water and add it dropwise to the cooled NaBH₄ solution over several hours, maintaining the temperature below 28 °C.[5]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours to ensure the reaction goes to completion.

-

Work-up: Carefully quench the excess NaBH₄ by the slow addition of acetone. Add ethyl acetate to the mixture, which will cause the precipitation of inorganic salts.

-

Purification: Filter off the inorganic solids. Separate the organic layer from the filtrate and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude L-alaninol can be purified by vacuum distillation to yield a colorless to light-yellow liquid.[5]

| Parameter | Value / Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Milder and safer than LiAlH₄; selective for the ester in the presence of water/alcohol.[6] |

| Substrate | L-alanine ethyl ester HCl | Readily available, enantiopure starting material.[4] |

| Solvent | Ethanol / Water | Good solubility for both the substrate and the reducing agent.[5] |

| Temperature | 15-28 °C | Controls the reaction rate and minimizes side reactions.[9] |

| Typical Yield | 50-70% | Good conversion for this type of reduction.[4] |

Part 2: Core Synthesis via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[10] The process involves two key steps: the formation of an imine (Schiff base) from a primary amine and an aldehyde, followed by the reduction of the imine to a secondary amine.[10][11] When performed in a single pot, the reducing agent must be selective enough to reduce the imine intermediate without significantly reducing the starting aldehyde.[10]

Caption: Two-stage mechanism of reductive amination.

Mechanistic Rationale

-

Imine Formation: The nucleophilic primary amine of (S)-alaninol attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form the C=N double bond of the imine intermediate. This reaction is reversible and often acid-catalyzed, though it can proceed under neutral conditions.[6][7]

-

Imine Reduction: A hydride reagent, typically sodium borohydride (NaBH₄), is introduced. The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbon of the imine.[6] A subsequent protonation step, usually from the alcoholic solvent, yields the final secondary amine product.[6][12] NaBH₄ is well-suited for this step as it reduces imines efficiently.[6][10] While more specialized reagents like sodium triacetoxyborohydride or sodium cyanoborohydride are known for their high selectivity in reducing imines in the presence of aldehydes, NaBH₄ is often sufficient, cost-effective, and less toxic for this specific transformation.[10][13]

Protocol 2: Synthesis of (S)-2-(benzylamino)propan-1-ol

Caption: Experimental workflow for the synthesis protocol.

-

Reaction Setup: In a round-bottom flask, dissolve (S)-alaninol (1.0 eq) and benzaldehyde (1.0-1.1 eq) in methanol. Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Carefully quench the reaction by slowly adding water. The methanol is then removed under reduced pressure.

-

Extraction: Extract the resulting aqueous residue three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, typically an oil or a low-melting solid, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

| Parameter | Value / Condition | Rationale |

| Amine Source | (S)-Alaninol | Provides the chiral backbone for the target molecule. |

| Carbonyl Source | Benzaldehyde | Provides the benzyl group. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Effective and convenient for reducing the imine intermediate.[6] |

| Solvent | Methanol | Excellent solvent for all reactants and facilitates the protonation step after hydride attack.[12] |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic addition of NaBH₄. |

| Typical Yield | >80% | Reductive amination is generally a high-yielding reaction. |

Part 3: Product Characterization and Validation

To ensure the successful synthesis and purity of (S)-2-(benzylamino)propan-1-ol, a series of analytical validations are required.

Physical Properties

-

Appearance: White to off-white solid.[2]

-

Melting Point: 47-49 °C.[2]

-

Boiling Point: 120-122 °C at 6 Torr.[2]

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Expected characteristic signals include aromatic protons from the benzyl group (typically ~7.2-7.4 ppm), the methine proton adjacent to the nitrogen and oxygen, the methylene protons of the benzyl group, and the methyl group doublet.

-

¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. The expected (M+H)⁺ ion would be m/z = 166.23.

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): Used for monitoring the reaction progress and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric purity (enantiomeric excess, ee%) of the final product. This is typically performed on a Chiral Stationary Phase (CSP) column.[14][15][16] The use of a suitable chiral column allows for the separation and quantification of the (S) and (R) enantiomers, confirming that no racemization occurred during the synthesis.[14][17]

Conclusion

The synthesis of (S)-2-(benzylamino)propan-1-ol is most effectively and reliably achieved through a two-stage process commencing with the reduction of an L-alanine ester to (S)-alaninol, followed by a high-yielding reductive amination with benzaldehyde. This strategy is robust, scalable, and preserves the critical stereochemistry originating from the natural amino acid pool. The careful selection of reagents, particularly the use of sodium borohydride as a reducing agent, balances reactivity with practical laboratory safety and handling. Rigorous characterization using spectroscopic and chiral chromatographic methods is essential to validate the structure and enantiomeric integrity of the final product, ensuring its suitability for advanced applications in pharmaceutical development and asymmetric catalysis.

References

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Amino Alcohols. Angewandte Chemie International Edition, 37(19), 2580-2627. Available from: [Link]

-

Periasamy, M. (2014). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 68(6), 413-418. Available from: [Link]

-

Aschauer, B., & Lämmerhofer, M. (2013). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Monatshefte für Chemie - Chemical Monthly, 144(5), 629-640. Available from: [Link]

-

Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Vedantu. Available from: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available from: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

- ProMetic Pharma SMT Limited. (2010). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.

-

ResearchGate. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Available from: [Link]

-

Bocaneala, S., & Taylor, S. D. (2003). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Organic Preparations and Procedures International, 35(5), 505-509. Available from: [Link]

-

University of Calgary. (n.d.). Formation of imines and enamines. University of Calgary. Available from: [Link]

-

YouTube. (2020). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. YouTube. Available from: [Link]

-

Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 793541. Available from: [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses. Available from: [Link]

- Japan Tobacco Inc. (1994). Production of l-alaninol. Google Patents.

- Boc-El B., & ProMetic Biosciences Inc. (2010). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Google Patents.

- ProMetic Pharma SMT Limited. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.

-

Navya Chem Pharma Llc. (n.d.). (S)-2-(benzylamino)propan-1-ol. Navya Chem Pharma Llc. Available from: [Link]

Sources

- 1. navyachempharma.com [navyachempharma.com]

- 2. (S)-2-(benzylamino)propan-1-ol | Pharmaceutical Intermediate | 6940-80-3 - PHMO [phmo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 6. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 7. amherst.edu [amherst.edu]

- 8. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]

- 9. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Benzylamino-2-methyl-1-propanol | 10250-27-8 [chemicalbook.com]

- 14. akjournals.com [akjournals.com]

- 15. academic.oup.com [academic.oup.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

Chiral Synthesis of 2-Benzylamino-propan-1-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the chiral synthesis of 2-benzylamino-propan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most prevalent synthetic strategies, with a focus on scientific integrity and practical applicability. The synthesis of this β-amino alcohol is explored through various lenses, including chiral pool approaches starting from L-alanine and L-alaninol, and highlights the nuances of reductive amination and other transformative chemical processes.

Introduction: The Significance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a privileged structural motif found in a vast array of biologically active molecules and are indispensable as chiral auxiliaries and ligands in asymmetric synthesis.[1] The specific stereochemistry of these compounds is often crucial for their pharmacological activity, making their enantioselective synthesis a topic of paramount importance in modern organic chemistry.[2] this compound, with its defined stereocenter, serves as a key intermediate in the synthesis of various pharmaceutical agents and as a versatile chiral ligand. This guide aims to provide a detailed and practical examination of the primary synthetic routes to this important molecule, empowering researchers to make informed decisions in their synthetic endeavors.

Synthetic Strategies: A Comparative Overview

The chiral synthesis of this compound can be broadly categorized into two main approaches:

-

Chiral Pool Synthesis: This strategy leverages readily available and enantiomerically pure starting materials, such as the amino acid L-alanine or its reduced form, L-alaninol. This is often the most direct and economically viable approach.

-

Asymmetric Synthesis: These methods involve the creation of the chiral center during the synthesis, often through the use of chiral catalysts or reagents, starting from achiral or prochiral precursors.

This guide will primarily focus on the chiral pool approach, given its widespread use and practicality.

Reductive Amination of L-Alaninol with Benzaldehyde: A Detailed Protocol and Mechanistic Insight

The most common and efficient route to enantiomerically pure (S)-2-benzylamino-propan-1-ol is the reductive amination of (S)-2-amino-1-propanol (L-alaninol) with benzaldehyde. This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Mechanism

The reductive amination of an amino alcohol with an aldehyde involves two key steps:

-

Imine Formation: The primary amine of L-alaninol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base (imine). This step is often acid-catalyzed and can be driven to completion by removing the water formed.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent. The choice of reducing agent is critical to ensure selective reduction of the imine in the presence of the starting aldehyde.

Caption: Mechanism of Reductive Amination.

Experimental Protocol

The following protocol is a representative example of the reductive amination of L-alaninol with benzaldehyde.

Materials:

-

(S)-2-Amino-1-propanol (L-alaninol)

-

Benzaldehyde

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate or sodium sulfate

-

3M Hydrochloric acid

-

Sodium hydroxide

-

Brine

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve (S)-2-amino-1-propanol (1.0 eq) and benzaldehyde (1.1 eq) in methanol or ethanol. The reaction can be heated to reflux for several hours to drive the formation of the imine.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: After cooling the reaction mixture to 0 °C in an ice bath, slowly add sodium borohydride (1.5 eq) portion-wise.[3] Caution should be exercised as the reaction may generate hydrogen gas.

-

Work-up: Once the reduction is complete (as indicated by TLC), quench the reaction by the careful addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Add 3M HCl to the residue to protonate the amine, making it water-soluble, and extract with a nonpolar solvent like ether to remove any unreacted benzaldehyde. Then, basify the aqueous layer with sodium hydroxide until the pH is >11. Extract the product into dichloromethane.[3][4]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[3]

Causality Behind Experimental Choices

-

Solvent: Methanol and ethanol are good solvents for both the reactants and the sodium borohydride. They are also protic, which can help to activate the imine for reduction.

-

Reducing Agent: Sodium borohydride is a cost-effective and efficient reducing agent for imines. While other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used for one-pot reductive aminations due to their selectivity for imines over aldehydes, a two-step approach with NaBH₄ is also highly effective.[5]

-

Dehydrating Agent: In some protocols, a dehydrating agent like anhydrous magnesium sulfate is added during the imine formation step to remove the water generated and shift the equilibrium towards the product.[3][4]

-

Work-up Procedure: The acid-base extraction is a crucial self-validating step. By protonating the amine, it is selectively retained in the aqueous phase while non-basic impurities are removed. Subsequent basification and extraction isolate the desired product with high purity.

Synthesis from L-Alanine: A Direct Approach

While starting from L-alaninol is a very common strategy, it is also possible to synthesize this compound directly from the more readily available and less expensive amino acid, L-alanine. This approach involves the simultaneous or sequential reduction of the carboxylic acid and reductive amination of the amino group.

Conceptual Workflow

The direct conversion of L-alanine to (S)-2-benzylamino-propan-1-ol can be envisioned in a one-pot or a streamlined multi-step process. The key transformations are the reduction of the carboxylic acid to a primary alcohol and the N-benzylation of the amino group.

Caption: Synthetic pathways from L-Alanine.

Synthetic Considerations

Direct reductive amination of L-alanine with benzaldehyde and a strong reducing agent like lithium aluminum hydride (LiAlH₄) could potentially achieve this transformation. However, controlling the chemoselectivity can be challenging. A more controlled approach involves the initial formation of N-benzyl-L-alanine, followed by the reduction of the carboxylic acid.

A plausible synthetic sequence would be:

-

N-Benzylation of L-Alanine: React L-alanine with benzaldehyde in the presence of a reducing agent (like NaBH₄ or catalytic hydrogenation) to form N-benzyl-L-alanine.

-

Reduction of N-Benzyl-L-Alanine: The carboxylic acid of N-benzyl-L-alanine can then be reduced to the primary alcohol using a suitable reducing agent such as LiAlH₄ or borane complexes.

It is important to note that detailed and optimized one-pot protocols for the direct conversion of L-alanine to this compound are less commonly reported in readily accessible literature compared to the L-alaninol route. This is likely due to challenges in achieving high yields and selectivities.

Alternative Synthetic Strategies

While the chiral pool approach from alanine derivatives is dominant, other strategies for the synthesis of chiral β-amino alcohols exist and can be adapted for the synthesis of this compound.

-

Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral enamine or imine precursor using a chiral catalyst. For the synthesis of this compound, a suitable precursor would be N-benzylidene-2-amino-1-propanol, which could be synthesized from 2-amino-1-propanol and benzaldehyde. The use of a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine ligands) would then introduce the desired stereochemistry during the reduction of the C=N bond.[6][7]

-

Ring-opening of Chiral Epoxides: Another established method for synthesizing β-amino alcohols is the nucleophilic ring-opening of chiral epoxides with an amine.[1][8] For the target molecule, this would involve the reaction of benzylamine with a chiral propylene oxide derivative. The regioselectivity of the ring-opening would need to be carefully controlled.

Data Summary and Comparison

The following table summarizes typical reaction conditions and outcomes for the synthesis of (S)-2-benzylamino-propan-1-ol via the reductive amination of L-alaninol.

| Starting Material | Key Reagents | Solvent | Reducing Agent | Reaction Time | Yield (%) | Reference |

| (S)-2-Amino-1-propanol | Benzaldehyde, Anhydrous MgSO₄ | Dichloromethane | Sodium borohydride | 19h (imine), 18h (reduction) | 60 | [3][4] |

| (S)-2-Amino-1-propanol | Benzaldehyde | Ethanol | Sodium borohydride | 6h (imine), 4h (reduction) | 86 | [3] |

Conclusion

The chiral synthesis of this compound is most efficiently and economically achieved through the reductive amination of the readily available chiral building block, L-alaninol. This method offers high yields and excellent stereochemical retention. While direct synthesis from L-alanine is conceptually feasible, it presents greater challenges in terms of chemoselectivity and requires further optimization. Alternative asymmetric strategies, such as catalytic asymmetric hydrogenation, provide powerful tools for the synthesis of this and other chiral β-amino alcohols, though they may involve more complex catalyst systems. The choice of synthetic route will ultimately depend on factors such as the desired scale of the reaction, cost considerations, and the available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chiral intermediate.

References

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (URL: [Link])

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (URL: [Link])

-

EXTENDED ABSTRACT - Open Access Journals. (URL: [Link])

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst - Taylor & Francis Online. (URL: [Link])

-

Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. | Request PDF - ResearchGate. (URL: [Link])

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System † - SciSpace. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Asymmetric hydrogenation - Wikipedia. (URL: [Link])

- EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (URL: )

-

Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use - PubMed. (URL: [Link])

Sources

- 1. rroij.com [rroij.com]

- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 3. N-BENZYL-L-ALANINOL synthesis - chemicalbook [chemicalbook.com]

- 4. N-BENZYL-L-ALANINOL | 6940-80-3 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-benzylamino-propan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-benzylamino-propan-1-ol. Designed for researchers, chemists, and drug development professionals, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR data, underpinned by fundamental principles of chemical structure and stereochemistry. We will explore key spectral features, including the complexities arising from diastereotopic protons and exchangeable protons. Furthermore, this guide presents a validated, step-by-step protocol for sample preparation and data acquisition, alongside a troubleshooting framework to address common analytical challenges. The methodologies and interpretations are grounded in authoritative spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Structural Context of this compound

This compound is a chiral organic compound featuring a secondary amine and a primary alcohol. Its structure consists of a propanol backbone substituted with a benzylamino group at the C2 position. This molecule serves as a valuable intermediate in organic synthesis. Understanding its precise structure and purity is critical, and NMR spectroscopy is the most powerful tool for this purpose.

The key to interpreting its NMR spectrum lies in recognizing its distinct structural components:

-

Aromatic Ring: The phenyl group from the benzyl moiety.

-

Benzylic Protons: The CH₂ group connecting the phenyl ring to the nitrogen.

-

Propanol Backbone: The three-carbon chain containing the chiral center (C2), a methyl group (C3), and a hydroxymethyl group (C1).

-

Exchangeable Protons: The protons on the amine (-NH) and alcohol (-OH) functional groups.

-

Chiral Center: The C2 carbon, which induces magnetic non-equivalence in adjacent protons.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information. Each signal's chemical shift (δ), integration, and multiplicity (splitting pattern) allows for the unambiguous assignment of every proton in the molecule.

Table 1: Typical ¹H NMR Data for this compound (in CDCl₃)

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-Ar (Aromatic) | 7.20 - 7.40 | Multiplet | 5H | Protons of the phenyl ring. |

| H-Benzylic (Ar-CH ₂) | ~3.80 | AB quartet or two doublets | 2H | Diastereotopic due to the adjacent chiral center.[1][2][3] |

| H1 (-CH ₂OH) | 3.40 - 3.65 | Multiplet (dd) | 2H | Diastereotopic protons coupled to H2. |

| H2 (-CH -) | 2.70 - 2.90 | Multiplet | 1H | Coupled to H1, H3, and potentially NH. |

| -NH and -OH | 1.5 - 3.0 (variable) | Broad Singlet | 2H | Exchangeable protons; position and shape are concentration/solvent dependent.[4][5] |

| H3 (-CH ₃) | ~1.10 | Doublet | 3H | Coupled to H2. |

The Aromatic Region (7.20 - 7.40 ppm)

The five protons on the monosubstituted benzene ring typically appear as a complex multiplet in this downfield region. Their exact chemical shifts are influenced by the electron-withdrawing nature of the attached amino group.

The Benzylic Protons: A Case of Diastereotopicity (~3.80 ppm)

A key feature of the spectrum is the signal for the benzylic protons (Ar-CH₂-N). Because the adjacent C2 carbon is a stereocenter, the two benzylic protons are in chemically non-equivalent environments.[1][6] This phenomenon, known as diastereotopicity, means they have different chemical shifts and will couple with each other.[2] The result is often a pair of doublets, known as an AB quartet, which is a definitive indicator of proximity to a chiral center.[1][3]

The Propanol Backbone (1.10 - 3.65 ppm)

-

Methyl Protons (H3): The three protons of the methyl group appear as a clean doublet around 1.10 ppm, split by the single adjacent methine proton (H2).

-

Methine Proton (H2): This proton, attached to the chiral carbon, shows a complex multiplet. It is coupled to the three methyl protons (H3), the two diastereotopic methylene protons (H1), and potentially the NH proton, leading to a complex splitting pattern.

-

Hydroxymethyl Protons (H1): Similar to the benzylic protons, the two protons on the carbon bearing the hydroxyl group are also diastereotopic due to the adjacent C2 stereocenter. They appear as a multiplet, typically a doublet of doublets (dd), resulting from coupling to each other (geminal coupling) and to the H2 proton (vicinal coupling).

Exchangeable Protons (-NH and -OH)

The amine and alcohol protons are labile and can exchange with each other and with trace amounts of acid or water in the solvent.[4][7] This rapid exchange often leads to several characteristic features:

-

Broad Signals: The peaks for -NH and -OH are typically broad singlets.

-

Variable Chemical Shift: Their position is highly dependent on solvent, concentration, and temperature.

-

Lack of Coupling: The rapid exchange averages out the spin-spin coupling to adjacent protons.[7][8]

A definitive method to identify these peaks is the D₂O shake . Adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum will cause the -NH and -OH signals to disappear, as the protons are replaced by deuterium, which is not observed in ¹H NMR.[4][5][9][10]

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected (assuming the ortho and meta carbons of the phenyl ring are resolved).

Table 2: Typical ¹³C NMR Data for this compound (in CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) | Notes |

| C-Ar (ipso) | ~140 | Aromatic carbon attached to the CH₂ group. |

| C-Ar (ortho, meta, para) | 127 - 129 | Three distinct signals for the remaining aromatic carbons. |

| C1 (-C H₂OH) | ~66 | Carbon bearing the hydroxyl group, strongly deshielded by oxygen.[11] |

| C2 (-C H-) | ~58 | Chiral carbon, attached to nitrogen. |

| C-Benzylic (Ar-C H₂) | ~54 | Benzylic carbon, attached to nitrogen. |

| C3 (-C H₃) | ~17 | Methyl carbon, the most upfield signal. |

Experimental Protocol for High-Quality Data Acquisition

Achieving a high-quality, interpretable NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition.[12]

Step-by-Step Sample Preparation

-

Compound Purity: Ensure the analyte is reasonably pure. Chromatographic impurities will appear in the spectrum and complicate analysis.

-

Massing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[13]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For solubility issues or to resolve overlapping peaks, acetone-d₆ or DMSO-d₆ can be used.[14][15]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14] Mix thoroughly until the sample is fully dissolved. If solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[13]

-

Transfer to NMR Tube: Transfer the clear solution into a clean, unscratched 5 mm NMR tube. The sample height should be approximately 4-5 cm.[16][17]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.[14] Before insertion into the magnet, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[13]

Data Acquisition Workflow

The following diagram outlines the logical flow from sample preparation to final data analysis.

Caption: Workflow for NMR Data Acquisition and Analysis.

Advanced Analysis and Troubleshooting

Even with a clean sample, spectral artifacts or complexities can arise. Understanding these allows for a more robust interpretation.

Logical Troubleshooting Framework

When faced with a problematic spectrum, a logical diagnostic approach is essential. Common issues include broad peaks, unexpected signals, and poor signal-to-noise.

Caption: Diagnostic flowchart for common NMR issues.

-

Broad Peaks: Often caused by poor shimming (magnetic field inhomogeneity), high sample concentration, or the presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions).[15] Re-shimming, diluting the sample, or filtering can resolve these issues.

-

Unexpected Peaks: These are typically from residual solvents (e.g., ethyl acetate, dichloromethane), water, or unreacted starting materials. Comparing the unknown peaks to chemical shift tables for common lab solvents is the first step.

-

Overlapping Signals: If key signals, such as the diastereotopic protons, overlap, changing to a different deuterated solvent can help. Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to CDCl₃, which can resolve overlapping multiplets.[15]

Conclusion

The NMR spectroscopic analysis of this compound is a powerful method for its structural confirmation and purity assessment. A thorough understanding of its key structural features—particularly the chiral center at C2—is essential for correctly interpreting the resulting spectral data. The diastereotopicity of the benzylic and hydroxymethyl protons provides a unique spectral fingerprint that confirms the molecule's connectivity. By employing robust experimental protocols and a logical troubleshooting framework, researchers can confidently acquire and interpret high-quality NMR data, ensuring the integrity of their chemical synthesis and development programs.

References

- Vertex AI Search. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.

-

American Chemical Society. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

Wikipedia. The Journal of Organic Chemistry. Available from: [Link]

-

California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Available from: [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Available from: [Link]

-

Fiveable. Diastereotopic Protons Definition. Organic Chemistry Key Term. Available from: [Link]

-

Wikipedia. Spectral Database for Organic Compounds. Available from: [Link]

-

AIST. Introduction to the Spectral Data Base (SDBS). SDBS. Available from: [Link]

-

OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Available from: [Link]

-

DATACC. Spectral Database for Organic Compounds (SDBS). Available from: [Link]

-

Chemistry LibreTexts. (2024). 5.4: Types of Protons. Available from: [Link]

-

ACS Publications. The Journal of Organic Chemistry List of Issues. Available from: [Link]

-

University of Puget Sound. NMR Chemical Shifts. Available from: [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Available from: [Link]

-

ACS Publications. Organic & Inorganic Chemistry Journals. Available from: [Link]

-

University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

-

Wikipedia. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

-

UCLA Chemistry. NMR Chart. Available from: [Link]

-

University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available from: [Link]

-

OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

-

The Chinese University of Hong Kong. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office. Available from: [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available from: [Link]

-

Canadian Science Publishing. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry. Available from: [Link]

-

Nanalysis. (2017). To D2O or not to D2O?. Available from: [Link]

-

Stenutz. 2-(benzylamino)-1-propanol. Available from: [Link]

-

National Institutes of Health. 2-(Benzylamino)-2-methylpropan-1-ol. PubChem. Available from: [Link]

-

University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available from: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

-

Magritek. Unmask the NMR spectra of small molecules in complex formulations. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

The OChem Whisperer. (2012). Guide to Solving NMR Questions. Available from: [Link]

-

Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]

-

Wikipedia. Hydrogen–deuterium exchange. Available from: [Link]

-

Springer Nature Experiments. (2013). Screening Protein–Small Molecule Interactions by NMR. Available from: [Link]

-

SpectraBase. 1-(benzylamino)-2-propanol. Available from: [Link]

-

MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Doc Brown's Chemistry. propan-1-ol H-1 proton nmr spectrum. Available from: [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 11. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Troubleshooting [chem.rochester.edu]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 17. ocw.mit.edu [ocw.mit.edu]

The Core Mechanism of 2-Benzylamino-propan-1-ol in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality and the Rise of Amino Alcohol Ligands

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. Consequently, the development of robust and efficient methods for asymmetric synthesis—the selective production of a single enantiomer—is a paramount objective.

Among the diverse arsenal of tools for asymmetric synthesis, transition metal catalysis has emerged as a powerful strategy. The efficacy of these catalytic systems hinges on the design of chiral ligands that coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. Within this context, chiral amino alcohols have garnered significant attention as a privileged class of ligands. Their prevalence stems from their ready availability from the chiral pool, modular and tunable structures, and demonstrated success in a variety of asymmetric transformations.

This technical guide delves into the core mechanism of action of a specific and potent chiral amino alcohol, 2-benzylamino-propan-1-ol, in the realm of asymmetric catalysis. We will explore its role, not as a mere auxiliary, but as an active participant in the catalytic cycle, orchestrating the stereoselective transfer of chirality. This document will serve as an in-depth resource, elucidating the nuanced interplay of electronic and steric factors that govern its catalytic prowess, with a focus on its application in the asymmetric transfer hydrogenation (ATH) of prochiral ketones—a cornerstone reaction for the synthesis of valuable chiral secondary alcohols.

The Catalytic Arena: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) has become a widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This technique offers a practical and often safer alternative to high-pressure hydrogenation, typically employing isopropanol or a formic acid/triethylamine mixture as the hydrogen source. The success of ATH is intrinsically linked to the catalyst, which is typically an in-situ-formed complex of a transition metal, most commonly ruthenium, and a chiral ligand.

This compound, particularly in its enantiopure forms, serves as a highly effective bidentate ligand in these ruthenium-catalyzed reactions. It coordinates to the metal center through its amino and hydroxyl moieties, forming a stable chelate that is fundamental to the catalytic activity and the induction of asymmetry.

The Heart of the Matter: The Mechanistic Cycle of Ru-(this compound) Catalyzed ATH

The catalytic cycle for the asymmetric transfer hydrogenation of a ketone, mediated by a ruthenium complex of (1S,2S)- or (1R,2R)-2-benzylamino-propan-1-ol, is a well-orchestrated sequence of molecular events. While drawing parallels to the renowned Noyori-type catalysts, the mechanism for amino alcohol-ligated ruthenium complexes possesses distinct and crucial features.[1][2] The generally accepted mechanism proceeds through an "inner-sphere" pathway, where both the hydrogen donor and the substrate directly coordinate to the metal center.

The key steps of the catalytic cycle are as follows:

-

Catalyst Activation: The pre-catalyst, often a ruthenium(II) dimer such as [RuCl2(p-cymene)]2, reacts with the chiral this compound ligand in the presence of a base (e.g., a hydroxide or alkoxide) and the hydrogen donor (e.g., isopropanol). This step generates the active 16-electron ruthenium hydride species. The amino alcohol coordinates to the ruthenium center as a bidentate N,O-ligand. The base facilitates the deprotonation of the coordinated alcohol, forming a ruthenate-alkoxide, which then undergoes β-hydride elimination to yield the active ruthenium hydride.

-

Substrate Coordination and Transition State Assembly: The prochiral ketone substrate coordinates to the ruthenium hydride species. A critical aspect of the stereodifferentiation is the formation of a highly organized, six-membered pericyclic transition state.[1] This transition state involves the ruthenium center, the hydride ligand, the carbonyl carbon and oxygen of the ketone, and the nitrogen and its attached proton from the amino group of the ligand.

-

Stereoselective Hydride Transfer: Within this transition state, the hydride is transferred from the ruthenium to the electrophilic carbonyl carbon of the ketone. Simultaneously, the proton from the ligand's amino group is transferred to the carbonyl oxygen. This concerted, bifunctional mechanism, where both the metal-hydride and the ligand's N-H group actively participate, is a hallmark of this catalytic system.[2][3] The stereochemical outcome is dictated by the steric interactions between the substituents on the ketone and the chiral ligand backbone within the transition state. The benzyl group on the nitrogen and the methyl group on the propanol backbone create a well-defined chiral pocket, favoring the approach of the ketone from one specific face.

-

Product Release and Catalyst Regeneration: Following the hydride and proton transfer, the newly formed chiral alcohol and the oxidized hydrogen donor (acetone, in the case of isopropanol) are released from the coordination sphere of the ruthenium. The ruthenium complex is then ready to coordinate with another molecule of the hydrogen donor, regenerating the active ruthenium hydride species and re-entering the catalytic cycle.

The Decisive Role of Hydrogen Bonding

A pivotal element in achieving high enantioselectivity is the formation of a hydrogen bond between the carbonyl group of the ketone substrate and the amine proton of the this compound ligand in the transition state.[1] This interaction not only activates the ketone towards hydride attack but also rigidly orients the substrate within the chiral environment of the catalyst, thereby amplifying the steric differentiation between the two prochiral faces of the ketone. The presence of this N-H proton is essential for the high efficiency and stereoselectivity of the catalysis.[2]

Visualizing the Mechanism of Action

To better illustrate the intricate molecular choreography of the catalytic cycle and the key transition state, the following diagrams are provided.

Caption: A schematic of the proposed six-membered pericyclic transition state, highlighting the concerted transfer of a hydride from ruthenium and a proton from the ligand's amino group to the ketone substrate.

Experimental Protocol: A Self-Validating System

The following protocol for the asymmetric transfer hydrogenation of acetophenone serves as a representative example of the application of a Ru-(this compound) catalyst. The causality behind each step is explained to ensure a robust and reproducible experimental design.

Materials:

-

[RuCl2(p-cymene)]2 (Ruthenium pre-catalyst)

-

(1R,2S)-2-Benzylamino-propan-1-ol or (1S,2R)-2-Benzylamino-propan-1-ol (Chiral Ligand)

-

Acetophenone (Substrate)

-

Anhydrous Isopropanol (Hydrogen Donor and Solvent)

-

Potassium Hydroxide (Base)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in situ):

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1 mol%) and the chiral this compound ligand (2.2 mol%) in anhydrous isopropanol (5 mL).

-

Rationale: The slight excess of the ligand ensures complete complexation with the ruthenium dimer. Anhydrous conditions are crucial to prevent catalyst deactivation by water. The inert atmosphere prevents oxidation of the catalyst.

-

Stir the mixture at 80°C for 20 minutes. The solution should turn from a deep red to a lighter orange/yellow, indicating the formation of the monomeric ruthenium-ligand complex.

-

Rationale: Heating facilitates the cleavage of the chloride bridges in the ruthenium dimer and the coordination of the chiral ligand.

-

-

Reaction Initiation:

-

Cool the catalyst solution to room temperature.

-

Add a solution of potassium hydroxide in isopropanol (e.g., 0.1 M, 10 mol%).

-

Rationale: The base is essential for the formation of the active ruthenium hydride species.

-

Add acetophenone (100 mol%) to the reaction mixture.

-

Rationale: The substrate is added after the activation of the catalyst to ensure immediate reaction.

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Rationale: Monitoring the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts.

-

Once the reaction is complete, quench the reaction by adding a few drops of water.

-

Rationale: Water deactivates the catalyst and neutralizes the base.

-

Remove the solvent under reduced pressure.

-

Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

-

Purification and Analysis:

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

-

Rationale: Chiral chromatography is the standard method for quantifying the enantiomeric purity of the product.

-

Data Presentation: Performance of this compound in ATH

The following table summarizes typical results for the asymmetric transfer hydrogenation of various ketones using a catalyst derived from [RuCl2(p-cymene)]2 and a chiral this compound ligand.

| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 95 |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 96 |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 94 |

| 4 | Propiophenone | 1-Phenyl-1-propanol | 98 | 92 |

| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 97 |

Note: The presented data are representative and can vary based on specific reaction conditions such as temperature, base, and substrate-to-catalyst ratio.

Conclusion: A Powerful Tool for Asymmetric Synthesis

This compound has proven to be a highly effective chiral ligand in ruthenium-catalyzed asymmetric transfer hydrogenation. Its mechanism of action, rooted in the principles of bifunctional catalysis, involves a well-defined, six-membered transition state where both the metal center and the ligand actively participate in the stereoselective hydrogen transfer. The formation of a crucial hydrogen bond between the ligand's amine proton and the ketone substrate is a key determinant of the high enantioselectivity observed.

The modularity of the this compound scaffold allows for further fine-tuning of its steric and electronic properties, opening avenues for the development of even more active and selective catalysts. For researchers, scientists, and drug development professionals, a deep understanding of the core mechanism of this and similar catalytic systems is indispensable for the rational design of synthetic routes to enantiomerically pure molecules of therapeutic and commercial significance. The principles outlined in this guide provide a solid foundation for the application and innovation in this exciting field of asymmetric catalysis.

References

-

Petra, D. G. I., Reek, J. N. H., Handgraaf, J.-W., Meijer, E. J., Dierkes, P., Kamer, P. C. J., Brussee, J., Schoemaker, H. E., & van Leeuwen, P. W. N. M. (2000). Chiral induction effects in ruthenium(II) amino alcohol catalysed asymmetric transfer hydrogenation of ketones: an experimental and theoretical approach. Chemistry – A European Journal, 6(15), 2818–2829. [Link] [1]2. Petra, D. G. I., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (2000). Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry, 2000(10), 2335–2341. [Link]

- Wills, M., & Clarke, M. L. (2010). Asymmetric Hydrogenation.

-

Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226–236. [Link]

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Casey, C. P. (2006). A new mechanism for asymmetric hydrogenation of ketones catalyzed by Ru(diphosphine)(diamine) complexes. Journal of the American Chemical Society, 128(28), 9037–9047. [Link]

Sources

- 1. Chiral induction effects in ruthenium(II) amino alcohol catalysed asymmetric transfer hydrogenation of ketones: an experimental and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-benzyl-L-alaninol from L-alanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of N-benzyl-L-alaninol, a valuable chiral building block in organic synthesis, from the readily available amino acid L-alanine. This document delves into the strategic considerations for its synthesis, detailed experimental protocols, mechanistic insights, and characterization of the final product.

Strategic Overview: Synthetic Pathways from L-alanine

The synthesis of N-benzyl-L-alaninol from L-alanine can be approached through two primary strategic pathways. The choice of pathway often depends on the desired scale, efficiency, and available laboratory resources.

Pathway 1: Two-Step Synthesis via L-alaninol Intermediate

This is the most established and well-documented route. It involves two discrete chemical transformations:

-

Reduction of L-alanine to L-alaninol: The carboxylic acid functionality of L-alanine is reduced to a primary alcohol.

-

Reductive Amination of L-alaninol with Benzaldehyde: The resulting L-alaninol undergoes a reductive amination reaction with benzaldehyde to introduce the N-benzyl group.

Pathway 2: Direct One-Pot Synthesis

A more streamlined approach involves the direct reductive amination of L-alanine with benzaldehyde. This method, while more efficient in terms of step economy, requires careful control of reaction conditions to favor the formation of the desired product over potential side reactions.

This guide will focus on a detailed, validated protocol for the two-step synthesis, as it offers robust and reproducible results. The principles of a direct one-pot synthesis will also be discussed for consideration in process optimization.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis and troubleshooting.

Reduction of L-alanine

The reduction of the carboxylic acid of L-alanine to L-alaninol is typically achieved using a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of an activating agent. The high reactivity of these hydrides is necessary to reduce the relatively unreactive carboxylate anion.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis and proceeds through a two-stage mechanism[1][2]:

-

Imine/Iminium Ion Formation: The primary amine of the amino alcohol (or amino acid) nucleophilically attacks the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a Schiff base (imine). Protonation of the imine nitrogen forms a more electrophilic iminium ion.

-

Reduction: A reducing agent, typically a hydride donor, then reduces the C=N double bond of the imine or iminium ion to yield the secondary amine.

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting aldehyde[3]. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for this reason, as they are less likely to reduce the aldehyde starting material[4]. However, for a two-step process where the imine is formed prior to reduction, a less selective but more cost-effective reagent like sodium borohydride (NaBH₄) can be employed effectively[3].

Visualizing the Synthesis

Caption: Synthetic routes to N-benzyl-L-alaninol from L-alanine.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of N-benzyl-L-alaninol.

Part 1: Synthesis of L-alaninol from L-alanine

This procedure details the reduction of L-alanine to L-alaninol.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| L-alanine | 56-41-7 | 89.09 | 1.0 eq |

| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 | 2.0 eq |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |

| Ethyl acetate | 141-78-6 | 88.11 | For work-up |

| Saturated aqueous sodium sulfate | 7757-82-6 | 142.04 | For work-up |

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere. The flask is cooled in an ice bath.

-

Addition of L-alanine: L-alanine is added portion-wise to the stirred suspension of LiAlH₄ in THF. Caution: The reaction is exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again, while cooling the flask in an ice bath. The resulting granular precipitate is filtered off and washed with THF.

-

Purification: The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude L-alaninol, which can often be used in the next step without further purification.

Part 2: Synthesis of N-benzyl-L-alaninol from L-alaninol

This protocol describes the reductive amination of L-alaninol with benzaldehyde.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| L-alaninol | 2749-11-3 | 75.11 | 1.0 eq |

| Benzaldehyde | 100-52-7 | 106.12 | 1.1 eq |

| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.5 eq |

| Methanol | 67-56-1 | 32.04 | Solvent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | For drying |

Procedure:

-

Imine Formation: In a round-bottom flask, L-alaninol is dissolved in methanol. Benzaldehyde is added, and the mixture is stirred at room temperature for several hours to form the corresponding imine. The formation of the imine can be monitored by TLC.

-

Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride is added portion-wise. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC).

-

Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude product[5].

-

Purification: The crude N-benzyl-L-alaninol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent[5].

Characterization of N-benzyl-L-alaninol

The identity and purity of the synthesized N-benzyl-L-alaninol (CAS: 6940-80-3) should be confirmed by a combination of spectroscopic and physical methods.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 47-49 °C[6] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 3.82 (d, 2H, Ph-CH₂-N), 3.55-3.70 (m, 2H, -CH₂OH), 2.90-3.00 (m, 1H, -CH(CH₃)-), 1.15 (d, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 67.0 (-CH₂OH), 55.0 (-CH(CH₃)-), 52.0 (Ph-CH₂-N), 18.0 (-CH₃).

-

Mass Spectrometry (ESI+): m/z 166.12 [M+H]⁺.

Optical Rotation:

The specific rotation of the enantiomerically pure product should be measured to confirm its stereochemical integrity. The value can be compared with literature data if available.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

L-alanine: Generally considered non-hazardous, but dust inhalation should be avoided[3][7].

-

Lithium aluminum hydride: Highly reactive and pyrophoric. Reacts violently with water. Handle under an inert atmosphere.

-

Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause respiratory irritation[8][9][10].

-

Sodium borohydride: Toxic if swallowed. In contact with water, releases flammable gases[1][11][12].

-

N-benzyl-L-alaninol: Avoid contact with skin and eyes. Use personal protective equipment[13].

Conclusion

The synthesis of N-benzyl-L-alaninol from L-alanine is a well-established process that provides access to a valuable chiral building block. The two-step approach, involving the reduction of L-alanine to L-alaninol followed by reductive amination with benzaldehyde, is a reliable and reproducible method. Careful execution of the experimental procedures and adherence to safety precautions are essential for a successful outcome. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize and characterize this important chiral amine alcohol.

References

- Chen, N., Li, X., & Xu, J. (2019). General procedure A for the synthesis of 2-benzylamino alkyl alcohols. Synthesis, 51(17), 3336-3344. (As referenced in ChemicalBook)

- Benzaldehyde Safety D

- Benzaldehyde 101560 Safety D

- Safety Data Sheet: Benzaldehyde. (2025). Carl ROTH.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.

- L-Alanine SDS. (n.d.). Merck Millipore.

- SAFETY DATA SHEET: L-ALANINE. (2020). Ajinomoto - AminoScience Division.

- L-Alanine SDS (Safety D

-

Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

- SAFETY DATA SHEET. (2025). Fisher Scientific. (for L-Alanine)

- One of the reductants for reductive amination: sodium cyanobohydride. (2024). ChemicalBook.

- L-Alanine CAS No 56-41-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- 111530 - Sodium borohydride powder - Safety D

- Sodium Borohydride CAS No 16940-66-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET. (2023). Thermo Fisher Scientific. (for Sodium borohydride)

- N-BENZYL-L-ALANINOL - Safety D

- Reductive amin

- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.

- Tajbakhsh, M., Hosseinzadeh, R., Alinezhad, H., Ghahari, S., Heydari, A., & Khaksar, S. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 2011(03), 490-496.

- N-BENZYL-L-ALANINOL synthesis. (n.d.). ChemicalBook.

- (S)-2-(benzylamino)propan-1-ol | 6940-80-3. (n.d.). Sigma-Aldrich.

- Cas 6940-80-3,N-BENZYL-L-ALANINOL. (n.d.). LookChem.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. N-BENZYL-L-ALANINOL synthesis - chemicalbook [chemicalbook.com]

- 6. Cas 6940-80-3,N-BENZYL-L-ALANINOL | lookchem [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6940-80-3 | (S)-2-(Benzylamino)propan-1-ol | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6940-80-3 | CAS DataBase [chemicalbook.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-benzylamino-propan-1-ol

Foreword: The Imperative of Structural Verification

In the realm of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. 2-benzylamino-propan-1-ol, a chiral amino alcohol, serves as a valuable building block and intermediate.[1] Its precise molecular architecture—the specific connectivity and spatial arrangement of its atoms—governs its chemical reactivity, biological activity, and physical properties. Relying on a mere synthetic scheme is insufficient; empirical validation is paramount.

This technical guide provides a multi-faceted spectroscopic approach to the structural elucidation of this compound (CAS: 6940-81-4)[2]. We will move beyond rote data presentation, focusing instead on the causal links between molecular structure and spectral output. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we establish a self-validating system for identity and purity confirmation, designed for the rigorous standards of research and drug development professionals.

Molecular Blueprint: Structure and Key Features

Before delving into the analytical techniques, it is crucial to understand the molecule's structure. This compound possesses a propane backbone functionalized with a primary alcohol at C1 and a secondary, benzylic amine at C2. This structure contains several key features that will give rise to distinct spectroscopic signals.

Caption: Structure of this compound with key atoms numbered for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer is recommended for achieving sufficient spectral dispersion.[3]

Sample Preparation:

-